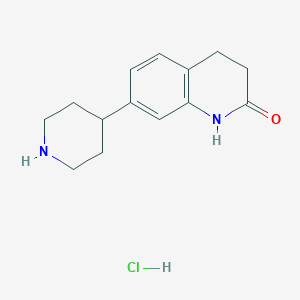
Ethyl 6-hydroxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxyisoquinoline-3-carboxylate typically involves the esterification of 6-hydroxyisoquinoline-3-carboxylic acid. One common method includes the reaction of 6-hydroxyisoquinoline-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxoisoquinoline-3-carboxylate.
Reduction: Formation of 6-hydroxyisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Ethyl 6-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
6-Hydroxyisoquinoline-3-carboxylic acid: The parent compound, which lacks the ethyl ester group.
Ethyl 6-methoxyisoquinoline-3-carboxylate: A similar compound with a methoxy group instead of a hydroxyl group.
Ethyl 5-hydroxyisoquinoline-3-carboxylate: A positional isomer with the hydroxyl group at the 5-position.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 6-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-7,14H,2H2,1H3 |
Clave InChI |
DWTQSUBZTLAPKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


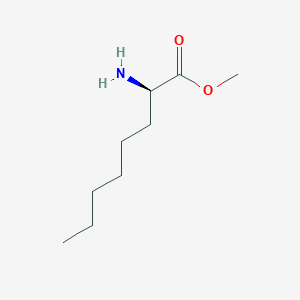
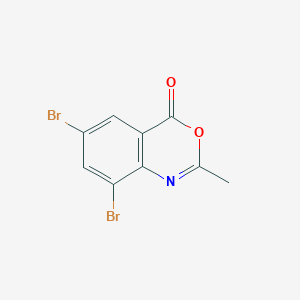
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

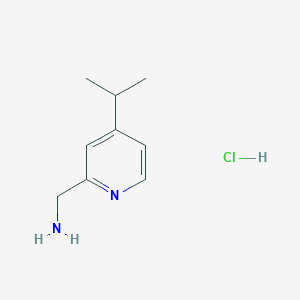
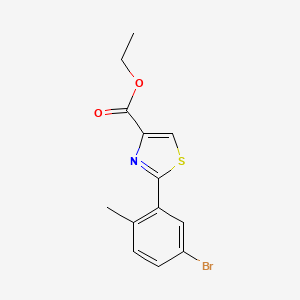

![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)

![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)


